Cas no 613657-61-7 (4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid)

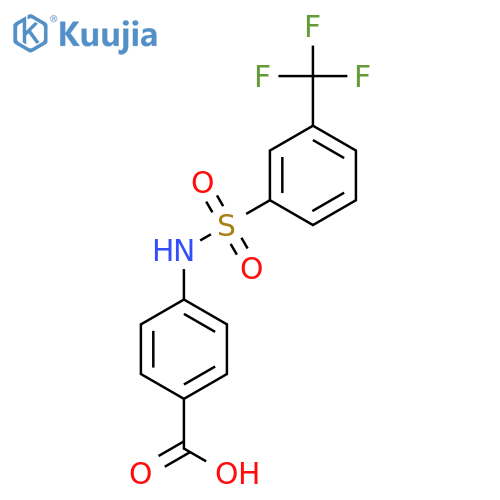

613657-61-7 structure

商品名:4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid

CAS番号:613657-61-7

MF:C14H10F3NO4S

メガワット:345.293713092804

MDL:MFCD03997750

CID:3148246

PubChem ID:697781

4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-((3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid

- 4-[3-(Trifluoromethyl)phenylsulfonylamino]benzoic acid

- 4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid

- 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid

- 613657-61-7

- DTXSID201193105

- AKOS000805730

- EN300-235831

- SR-01000266156-1

- 4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid

- 4-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid

- 4-(3-(trifluoromethyl)phenylsulfonamido)benzoic acid

- 4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid

- F1678-0252

- SR-01000266156

- Z45512305

- 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid

- NZA65761

- 4-(((3-(Trifluoromethyl)phenyl)sulfonyl)amino)benzoic acid

-

- MDL: MFCD03997750

- インチ: InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-12(8-10)23(21,22)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20)

- InChIKey: NJEQBXPASRIDHG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 345.02826346g/mol

- どういたいしつりょう: 345.02826346g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 91.8Ų

じっけんとくせい

- ゆうかいてん: 235-236℃

4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T237536-100mg |

4-((3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid |

613657-61-7 | 100mg |

$ 50.00 | 2022-06-02 | ||

| TRC | T237536-500mg |

4-((3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid |

613657-61-7 | 500mg |

$ 135.00 | 2022-06-02 | ||

| Life Chemicals | F1678-0252-5g |

4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid |

613657-61-7 | 95% | 5g |

$405.0 | 2023-09-07 | |

| Matrix Scientific | 136044-1g |

4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid, 95%+ |

613657-61-7 | 95% | 1g |

$213.00 | 2023-09-10 | |

| Life Chemicals | F1678-0252-1g |

4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid |

613657-61-7 | 95% | 1g |

$135.0 | 2023-09-07 | |

| Life Chemicals | F1678-0252-0.25g |

4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid |

613657-61-7 | 95% | 0.25g |

$58.0 | 2023-09-07 | |

| Matrix Scientific | 136044-2.500g |

4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid, 95%+ |

613657-61-7 | 95% | 2.500g |

$461.00 | 2023-09-10 | |

| Enamine | EN300-235831-0.25g |

613657-61-7 | 95% | 0.25g |

$105.0 | 2024-06-19 | ||

| Enamine | EN300-235831-2.5g |

613657-61-7 | 95% | 2.5g |

$224.0 | 2024-06-19 | ||

| Enamine | EN300-235831-1g |

613657-61-7 | 90% | 1g |

$113.0 | 2023-09-15 |

4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

613657-61-7 (4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 157047-98-8(Benzomalvin C)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:613657-61-7)4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid

清らかである:99%/99%/99%

はかる:250mg/1g/2.5g

価格 ($):196.0/444.0/963.0